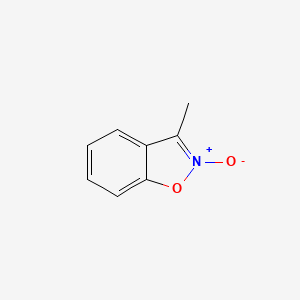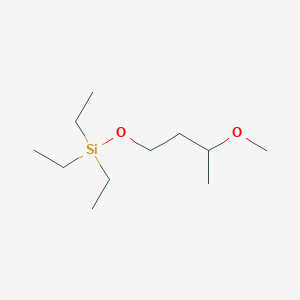
Triethyl(3-methoxybutoxy)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethyl(3-methoxybutoxy)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to three ethyl groups and a 3-methoxybutoxy group. This compound is part of the broader class of silanes, which are widely used in various chemical applications due to their unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl(3-methoxybutoxy)silane typically involves the reaction of triethylsilane with 3-methoxybutanol in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction can be represented as follows:
(C2H5)3SiH+CH3O(CH2)3OH→(C2H5)3SiO(CH2)3OCH3+H2
Catalysts such as platinum or palladium complexes are often used to facilitate this reaction.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process. The product is then purified through distillation or other separation techniques to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
Triethyl(3-methoxybutoxy)silane undergoes various chemical reactions, including:
Reduction: The Si-H bond in the compound can act as a reducing agent, facilitating the reduction of other compounds.
Substitution: The ethyl groups can be substituted with other functional groups under appropriate conditions.
Hydrosilylation: The compound can participate in hydrosilylation reactions, where the Si-H bond adds across unsaturated carbon-carbon bonds.
Common Reagents and Conditions
Reduction: Common reagents include strong acids or Lewis acids, which facilitate the transfer of hydride from silicon to the substrate.
Substitution: Reagents such as halogens or organometallic compounds can be used to replace the ethyl groups.
Hydrosilylation: Catalysts such as platinum or rhodium complexes are used to promote the addition of the Si-H bond to alkenes or alkynes.
Major Products Formed
Reduction: The major products are typically the reduced forms of the substrates, such as alkanes or alcohols.
Substitution: The products depend on the substituents introduced, resulting in various organosilicon compounds.
Hydrosilylation: The products are silylated alkanes or alkenes, depending on the starting materials.
Wissenschaftliche Forschungsanwendungen
Triethyl(3-methoxybutoxy)silane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reducing agent and a precursor for the synthesis of other organosilicon compounds.
Biology: The compound can be used to modify biomolecules, enhancing their stability and reactivity.
Industry: The compound is used in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Triethyl(3-methoxybutoxy)silane involves the reactivity of the Si-H bond. In reduction reactions, the Si-H bond donates a hydride ion to the substrate, resulting in the formation of a silicon-oxygen bond. In hydrosilylation reactions, the Si-H bond adds across unsaturated carbon-carbon bonds, forming a new silicon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and the substrates used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triethylsilane: Similar in structure but lacks the 3-methoxybutoxy group, making it less versatile in certain applications.
Trimethylsilane: Contains three methyl groups instead of ethyl groups, resulting in different reactivity and applications.
Triphenylsilane: Contains three phenyl groups, which significantly alter its chemical properties and applications.
Uniqueness
Triethyl(3-methoxybutoxy)silane is unique due to the presence of the 3-methoxybutoxy group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where both hydrophobic and hydrophilic interactions are required.
Eigenschaften
CAS-Nummer |
73993-19-8 |
|---|---|
Molekularformel |
C11H26O2Si |
Molekulargewicht |
218.41 g/mol |
IUPAC-Name |
triethyl(3-methoxybutoxy)silane |
InChI |
InChI=1S/C11H26O2Si/c1-6-14(7-2,8-3)13-10-9-11(4)12-5/h11H,6-10H2,1-5H3 |
InChI-Schlüssel |
TZEVPAYFPVAYSG-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](CC)(CC)OCCC(C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


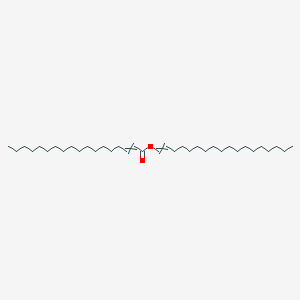
![Ethyl 2-{4-[(6-fluoroquinoxalin-2-yl)oxy]phenoxy}propanoate](/img/structure/B14437089.png)
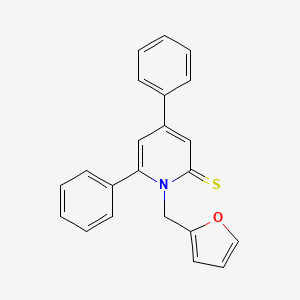

![{[(3,4-Dimethylcyclohex-3-en-1-ylidene)methoxy]methyl}benzene](/img/structure/B14437105.png)


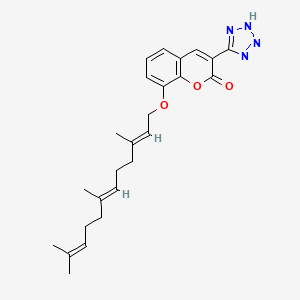

![2-[(2-Ethylhexyl)sulfanyl]-6-nitro-1,3-benzothiazole](/img/structure/B14437125.png)
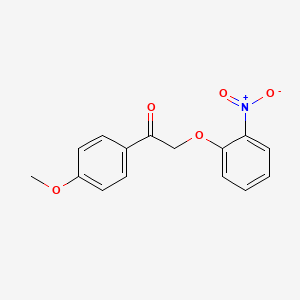
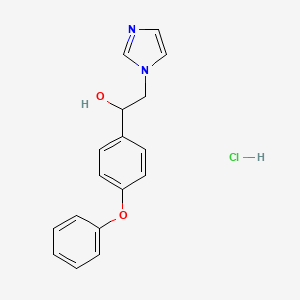
![2-Methyl-1,4-dioxaspiro[4.6]undecane](/img/structure/B14437145.png)
